Ethyl 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylate
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Description
Ethyl 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C15H18ClNO4 and its molecular weight is 311.76. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives, for example, have been found to bind with high affinity to multiple receptors .
Mode of action
Benzofurans and indoles often exhibit their biological activity through interactions with cellular receptors, leading to changes in cellular signaling and function .
Biochemical pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of action
Compounds containing benzofuran and indole moieties have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biological Activity
Ethyl 4-chloro-5-{[(2-hydroxyethyl)amino]methyl}-3-methyl-1-benzofuran-2-carboxylate (referred to as Compound Y512-7383) is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structure, characterized by a benzofuran core and various functional groups, suggests diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Weight | 311.76 g/mol |
Molecular Formula | C15H18ClN4O4 |
LogP | 2.667 |
LogD | 1.626 |
Polar Surface Area | 58.05 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 2 |
These properties indicate that the compound is relatively lipophilic, which may influence its absorption and distribution in biological systems .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways .
- Neuroprotective Effects : The compound's ability to inhibit gamma-aminobutyric acid aminotransferase (GABA-AT) has been explored, suggesting a role in increasing GABA levels in the brain, which could have implications for treating neurological disorders such as epilepsy .
- Antioxidant Properties : Research indicates that this compound may exhibit antioxidant activity, which could protect cells from oxidative stress and related damage .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound's interaction with enzymes such as GABA-AT suggests a mechanism where it modulates neurotransmitter levels, potentially influencing neuronal excitability and overall brain function .
- Induction of Apoptosis : The anticancer effects may be mediated through pathways that promote programmed cell death in tumor cells, although specific targets remain to be identified.
Case Studies
Several studies have examined the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
- Animal Models : Animal studies are needed to assess the pharmacokinetics and in vivo efficacy of this compound, particularly regarding its neuroprotective and anticancer effects.
Properties
IUPAC Name |
ethyl 4-chloro-5-[(2-hydroxyethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-3-20-15(19)14-9(2)12-11(21-14)5-4-10(13(12)16)8-17-6-7-18/h4-5,17-18H,3,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDKVSXVGAHLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)CNCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.